molecular formula C19H26N2O3 B3859174 3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide

3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide

Cat. No. B3859174
M. Wt: 330.4 g/mol
InChI Key: XUQLDNKPKDAXRU-UHFFFAOYSA-N
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Description

3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In

Scientific Research Applications

Compound X has been found to have potential applications in various fields of scientific research. One of the main applications of compound X is in the field of cancer research. Studies have shown that compound X has anti-cancer properties and can inhibit the growth of cancer cells. Compound X has also been found to have potential applications in the field of neuroscience. Studies have shown that compound X can modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, studies have shown that compound X can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Compound X has also been found to modulate the activity of certain neurotransmitters in the brain, which could be responsible for its potential applications in the field of neuroscience.
Biochemical and Physiological Effects
Compound X has been found to have several biochemical and physiological effects. Studies have shown that compound X can inhibit the growth and proliferation of cancer cells. Compound X has also been found to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its potential anti-cancer properties. Compound X has been found to inhibit the growth and proliferation of cancer cells, which could have implications for the development of new cancer treatments. However, one of the limitations of using compound X in lab experiments is its limited solubility in water, which could make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on compound X. One direction is to further explore its potential applications in the field of cancer research. Studies could focus on optimizing the dosage and administration of compound X to maximize its anti-cancer properties. Another direction is to further explore its potential applications in the field of neuroscience. Studies could focus on identifying the specific neurotransmitters that are modulated by compound X and their potential implications for the treatment of neurological disorders. Finally, studies could focus on developing new synthesis methods for compound X to improve its solubility and administration in lab experiments.

properties

IUPAC Name

N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-5-9-24-16-8-6-7-14(10-16)18(23)20-15-11-17(22)21(12-15)13-19(2,3)4/h5-8,10,15H,1,9,11-13H2,2-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLDNKPKDAXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CC(CC1=O)NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Reactant of Route 2
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3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Reactant of Route 3
3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Reactant of Route 4
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3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Reactant of Route 5
3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide
Reactant of Route 6
3-(allyloxy)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]benzamide

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